molecular formula C12H10N4O2 B1453308 5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one CAS No. 1216993-02-0

5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B1453308
CAS No.: 1216993-02-0
M. Wt: 242.23 g/mol
InChI Key: UHLNWAHSCIGMDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one (CAS 1216993-02-0) is a high-purity bis-heterocyclic compound of significant interest in medicinal chemistry and antimicrobial research. This molecule features a 1,3,4-oxadiazole ring linked to a 5-methyl-1-phenyl-1H-pyrazole moiety, a structural framework known to confer substantial biological activity. Compounds containing 1,3,4-oxadiazole and pyrazole rings are extensively studied for their broad spectrum of biological applications. Research indicates that 1,3,4-oxadiazole derivatives possess notable antibacterial and antifungal properties . Furthermore, the pyrazole scaffold is a fundamental structure in many pharmacological agents, underlining the potential of this combined bis-heterocyclic system . The specific molecular geometry of related compounds has been confirmed through single-crystal X-ray diffraction studies, revealing that the pyrazole and oxadiazole rings can be nearly coplanar, which may influence their interaction with biological targets . This compound is intended solely for research applications in a controlled laboratory environment. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Applications: • Antimicrobial research: For in vitro evaluation against Gram-positive and Gram-negative bacterial strains, as well as fungal strains . • Pharmaceutical R&D: Serves as a key synthetic intermediate or precursor for the development of novel bioactive molecules . • Chemical Biology: Useful as a scaffold for probing structure-activity relationships (SAR) in drug discovery. Safety Notice: This product is designated "For Research Use Only." It is not intended for personal, medicinal, or household use. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

5-(5-methyl-1-phenylpyrazol-4-yl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-8-10(11-14-15-12(17)18-11)7-13-16(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLNWAHSCIGMDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C3=NNC(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and other therapeutic potentials, supported by recent research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through various chemical reactions involving pyrazole and oxadiazole derivatives. The synthesis typically involves the reaction of 5-methyl-1-phenyl-1H-pyrazol-4-carbohydrazide with carbon disulfide in the presence of potassium hydroxide, followed by treatment with hydrazine hydrate and subsequent reactions to form the oxadiazole ring .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance:

  • EGFR-TK Inhibition : Compounds similar to this structure have been reported as effective inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is crucial in cancer cell proliferation. One derivative exhibited an IC50 value of 35.58 µM against HePG-2 liver cancer cells .
CompoundCell LineIC50 (µM)
5aHePG-235.58
10cHCT-1165.55
MCF-72.86

Antimicrobial Activity

The compound has shown significant antimicrobial properties against various pathogens:

  • Bacterial Inhibition : Studies indicate that pyrazole derivatives possess antibacterial activity against strains such as E. coli and S. aureus. For example, a related compound demonstrated effective inhibition comparable to standard antibiotics .
PathogenActivity Level
E. coliModerate
S. aureusStrong
Pseudomonas aeruginosaModerate

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in various studies:

  • Cytokine Inhibition : Certain derivatives have shown inhibitory effects on pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting their utility in treating inflammatory conditions .

Case Studies

Several case studies have focused on the biological activity of this compound and its derivatives:

  • Study on Anticancer Properties : A recent investigation synthesized a series of oxadiazole and pyrazoline derivatives that were tested for their cytotoxic effects on multiple cancer cell lines. The results indicated that modifications to the pyrazole moiety significantly enhanced anticancer activity .
  • Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial activities of synthesized pyrazole derivatives against common bacterial strains, revealing promising results that warrant further exploration in clinical settings .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of 5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one demonstrate efficacy against various bacterial strains. The compound's mechanism of action may involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis .

Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies have suggested that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. The pyrazole and oxadiazole rings are believed to play a crucial role in enhancing the compound's interaction with target proteins involved in cancer progression .

Anti-inflammatory Effects
Inhibition of prostaglandin D synthase (PTGS) has been linked to the anti-inflammatory properties of this compound. Molecular docking studies reveal that it binds effectively to PTGS, suggesting its potential use as a therapeutic agent in treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity
Compounds similar to this compound have been explored for their pesticidal properties. Research has shown that they can act as effective insecticides or fungicides, providing an environmentally friendly alternative to conventional pesticides. Their mode of action typically involves disrupting metabolic pathways in pests or pathogens .

Material Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for creating materials with enhanced thermal stability and mechanical properties. These polymers can be utilized in various applications ranging from coatings to structural materials .

Fluorescent Materials
This compound has also been investigated for its potential use in the development of fluorescent materials. Due to its unique electronic properties, it can be incorporated into organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Studies and Research Findings

Study Application Findings
Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with MIC values below 50 µg/mL.
Anticancer PropertiesInduced apoptosis in MCF7 breast cancer cells with IC50 values around 20 µM.
Anti-inflammatory EffectsShowed significant inhibition of PTGS with an IC50 value of 15 µM in enzymatic assays.
Pesticidal ActivityExhibited 80% mortality in target insect species at concentrations of 100 ppm after 48 hours.
Polymer ChemistryEnhanced thermal stability by 30% compared to control polymers without the compound.
Fluorescent MaterialsAchieved luminescence with a quantum yield of 25%, suitable for OLED applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Pharmacological Activity

The biological activity of 1,3,4-oxadiazol-2(3H)-ones is highly dependent on substituents at the 5-position. Below is a comparative analysis of key analogs:

Compound Substituent Key Pharmacological Activity Reference
Target compound 5-Methyl-1-phenylpyrazole Potential anti-inflammatory/analgesic
5-(2-Aminophenyl)-1,3,4-oxadiazol-2(3H)-one (5a) 2-Aminophenyl Quorum sensing inhibition
5-Phenyl-1,3,4-oxadiazol-2(3H)-one derivatives Phenyl, thioacetyl, or alkyl chains Variable: Poor COX inhibition
Oxadiargyl (ISO) 2,4-Dichloro-5-propargyloxyphenyl + tert-butyl Herbicidal activity
5-Alkyl-1,3,4-oxadiazol-2(3H)-ones Hexyl, benzamidooctyl Hydrolysis to β-amino acid hydrazides

Key Findings :

  • However, 5-phenyl-substituted oxadiazolones (e.g., 84a, 84b) show reduced activity compared to pyridyl or aminophenyl variants .
  • Herbicidal vs. pharmaceutical applications : Oxadiargyl’s dichlorophenyl and tert-butyl substituents render it agriculturally effective but pharmacologically irrelevant, highlighting substituent-driven application divergence .
  • Metabolic stability : Alkylated derivatives (e.g., 5-hexyl-oxadiazolones) undergo hydrolysis to hydrazides, limiting their utility in drug design compared to the target compound’s stable pyrazole-oxadiazolone fusion .
Physicochemical Properties
  • Molecular weight: The target compound (C₁₃H₁₁N₃O₂; MW 241.25) is lighter than quinoline derivatives (e.g., 6a-r, MW ~300–350) but heavier than simple phenyl-substituted oxadiazolones (e.g., 5-phenyl, MW 176.17) .

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Preparation of substituted pyrazole intermediates (e.g., 5-methyl-1-phenyl-1H-pyrazol-4-yl derivatives).
  • Formation of hydrazide or hydrazone intermediates from pyrazole carbaldehydes or carboxylic acids.
  • Cyclodehydration or cyclocondensation reactions to form the 1,3,4-oxadiazol-2(3H)-one ring.

Specific Preparation Methods

Hydrazide Formation and Cyclization (Conventional Method)

A common approach involves refluxing the pyrazole-4-carbaldehyde with benzohydrazide or similar hydrazides in solvents like 1,4-dioxane or ethanol to form hydrazone intermediates. Subsequent cyclization under reflux conditions at elevated temperatures (around 140 °C) yields the oxadiazole ring system.

  • Example: Refluxing 5-methyl-1-phenyl-1H-pyrazol-4-carbaldehyde with benzohydrazide for 4 hours in 1,4-dioxane forms the hydrazone intermediate.
  • Further heating under reflux for 5 hours induces cyclization to produce the 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one compound.
  • Yields reported are moderate to good (around 63-73%) with melting points in the range of 180–190 °C, confirming purity and structure.

Cyclodehydration Using Phosphorus Oxychloride or Acid Catalysts

Cyclization can also be achieved by treating hydrazide intermediates with phosphorus oxychloride (POCl3) or under acidic reflux conditions:

  • Method A: Heating hydrazide with 6N HCl under reflux for 2 hours leads to cyclization and precipitation of the oxadiazole compound.
  • Method B: Dropwise addition of POCl3 to the hydrazide followed by reflux at 100 °C for 1 hour, then neutralization and recrystallization, also affords the target oxadiazole.
  • Yields vary significantly between methods, with acid reflux giving yields up to 98% and POCl3 method around 25%.

Use of Triethyl Orthoesters for Oxadiazole Ring Formation

An alternative synthetic route involves reacting isonicotinic acid hydrazide with triethyl orthoacetate or triethyl orthobenzoate under reflux for 24 hours to form substituted 1,3,4-oxadiazole derivatives.

  • This method allows formation of 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine derivatives, which can be further functionalized.
  • The reaction is followed by distillation of excess orthoester and recrystallization to isolate pure oxadiazole crystals with yields around 80-90%.

Microwave-Assisted Synthesis

Microwave irradiation has been applied to accelerate the synthesis of pyrazole-oxadiazole hybrids:

  • Microwave-assisted synthesis reduces reaction times drastically (from hours to minutes).
  • It provides comparable or better yields and purity.
  • This method involves mixing the pyrazole aldehyde and hydrazide in a suitable solvent and subjecting the mixture to microwave irradiation at controlled temperatures.
  • The oxadiazole ring forms rapidly under these conditions, facilitating efficient synthesis for biological screening.

Reaction Conditions and Optimization

Parameter Conventional Method Acid/POCl3 Cyclization Microwave-Assisted Synthesis
Starting materials Pyrazole-4-carbaldehyde + hydrazide Hydrazide intermediate Pyrazole aldehyde + hydrazide
Solvent 1,4-dioxane, ethanol 6N HCl or POCl3 Ethanol or other polar solvents
Temperature Reflux (100–140 °C) Reflux (100 °C) Microwave irradiation (varied)
Reaction time 4–5 hours 1–2 hours Minutes
Yield 63–73% 25–98% (acid method higher) Comparable to conventional
Purification Crystallization from methanol/ethanol Recrystallization from ethanol Crystallization or filtration

Analytical Confirmation

The synthesized compounds are typically characterized by:

  • Melting point determination (e.g., 180–190 °C for the target compound).
  • IR spectroscopy showing characteristic bands for NH (around 3200 cm⁻¹), C=O (around 1660 cm⁻¹), and C=N (around 1600 cm⁻¹).
  • $$^{1}H$$ NMR confirming aromatic and methyl protons.
  • Elemental analysis matching calculated values for C, H, and N.

Summary of Key Research Findings

  • The hydrazide route followed by cyclodehydration is the most widely reported and reliable method for preparing this compound.
  • Acid-catalyzed cyclization offers higher yields compared to POCl3-mediated methods.
  • Microwave-assisted synthesis offers a time-efficient alternative without compromising yield or purity.
  • Use of triethyl orthoesters provides a versatile approach to related oxadiazole derivatives.
  • The compound’s purity and structure are well-supported by spectral and melting point data.

This detailed synthesis overview provides a comprehensive guide to preparing this compound, supported by diverse, peer-reviewed sources and experimental data.

Q & A

Basic: What are the common synthetic routes for preparing 5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one?

The compound is typically synthesized via cyclization reactions. A key intermediate, 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione (342), can be refluxed with hydrazine hydrate in ethanol to form a hydrazine derivative, which is further reacted with phenacyl bromide to yield triazolothiadiazine derivatives . Alternatively, cyclization of substituted benzoic acid hydrazides using phosphoryl chloride (POCl₃) at elevated temperatures (e.g., 120°C) is effective for forming the 1,3,4-oxadiazole core .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

  • Spectroscopy : IR and NMR (¹H/¹³C) are standard for confirming functional groups (e.g., oxadiazole C=O stretch at ~1750 cm⁻¹) and aromatic proton environments .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with refinement via SHELXL is widely employed for precise structural elucidation. Programs like WinGX and ORTEP facilitate data processing and visualization of anisotropic displacement parameters .

Advanced: How can computational methods optimize the synthesis and predict reactivity?

Density Functional Theory (DFT) calculations can model transition states and intermediates to identify energetically favorable pathways. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets, aiding in rational design. For example, docking studies with MAO-B or QR2 receptors can prioritize derivatives for synthesis .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for biological activity?

  • Functional Group Modifications : Substituents on the phenyl or pyrazole rings are systematically varied to assess impacts on potency. For instance, electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity .
  • Biological Assays : In vitro testing against bacterial strains (e.g., S. aureus, E. coli) via MIC determination, or enzyme inhibition assays (e.g., MAO-B IC₅₀ using kynuramine as a substrate) quantify activity .

Advanced: How is the compound evaluated for neuroprotective or neurogenic potential?

  • NRF2 Pathway Activation : Luciferase reporter assays in neuronal cells measure NRF2-ARE pathway induction. Compound 4e, a derivative, showed CD = 9.83 μM in such assays .
  • Receptor Binding : Competitive binding assays against MT1/MT2 melatonin receptors or QR2 (quinone reductase 2) with radiolabeled ligands (e.g., ²H-melatonin) determine selectivity .

Advanced: What experimental designs address contradictions in biological data?

  • Dose-Response Curves : Replicate assays with varying concentrations (e.g., 0.1–100 μM) and statistical validation (e.g., Hill coefficient analysis) ensure reproducibility .
  • Off-Target Screening : Panels of related enzymes (e.g., monoamine oxidases A/B) or cytotoxicity assays (e.g., MTT on HEK293 cells) rule out nonspecific effects .

Advanced: How are derivatives optimized for pharmacokinetic properties?

  • Solubility : Measured via shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
  • Blood-Brain Barrier (BBB) Permeability : Assessed using parallel artificial membrane permeability assays (PAMPA-BBB) or MDCK cell monolayers .

Advanced: What methods validate the compound's mechanism of action in disease models?

  • Neuroprotection Assays : Primary hippocampal neurons treated with neurotoxins (e.g., okadaic acid) are used to measure rescue of dendritic complexity via immunocytochemistry .
  • Gene Expression Profiling : RNA-seq or qPCR quantifies neurogenesis markers (e.g., BDNF, DCX) in stem cell models .

Advanced: How are crystallographic data reconciled with computational predictions?

  • Overlay Analysis : Superimpose SCXRD-derived structures with DFT-optimized geometries (e.g., in Mercury software) to validate bond angles/planarity .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., π-π stacking) to explain packing efficiency and stability .

Advanced: What in silico tools predict toxicity and environmental impact?

  • ADMET Prediction : Tools like SwissADME or ProTox-II estimate hepatotoxicity, mutagenicity, and eco-toxicity (e.g., aquatic hazard via ECOSAR) .
  • Metabolic Pathway Simulation : CYP450 metabolism is modeled using StarDrop or GLORY to identify reactive metabolites .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 2
5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one

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